Diazene, dinaphthalenyl-, 1-oxide
Description
Diazene, dinaphthalenyl-, 1-oxide (CAS 61823-08-3) is an azoxy compound characterized by two naphthalenyl groups linked via a diazene (N=N) moiety, with one nitrogen atom oxidized to form an N-oxide (azoxy group). Structurally analogous to azoxybenzene (diphenyldiazene-1-oxide, CAS 495-48-7), this compound replaces the phenyl rings with naphthalenyl groups, increasing aromatic surface area and molecular weight. Such substitutions typically enhance hydrophobicity and π-π stacking interactions, which are critical in materials science and energetic materials .
The compound’s insolubility in water and solubility in organic solvents (e.g., ethanol, acetone) align with trends observed in structurally similar nitroazobenzene derivatives . Potential applications include use as intermediates in high-energy-density materials or liquid crystals, though further experimental validation is required.
Properties
CAS No. |
61823-08-3 |
|---|---|
Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
naphthalen-1-yl-naphthalen-1-ylimino-oxidoazanium |
InChI |
InChI=1S/C20H14N2O/c23-22(20-14-6-10-16-8-2-4-12-18(16)20)21-19-13-5-9-15-7-1-3-11-17(15)19/h1-14H |
InChI Key |
MMKPTFVTUANMAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=[N+](C3=CC=CC4=CC=CC=C43)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of diazene, dinaphthalenyl-, 1-oxide can be achieved through various methods. One common approach involves the reaction of a compound represented by formula II with sodium alkoxide under the catalysis of platinum-carbon. The reaction is carried out in a protic solvent at a temperature range of 40 to 70°C for two to six hours. After the reaction, the solution is cooled, filtered, and subjected to reduced pressure distillation to remove the solvent. The final product is obtained through recrystallization in petroleum ether .
Chemical Reactions Analysis
Diazene, dinaphthalenyl-, 1-oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride, Raney’s nickel, and zinc. For example, the reduction of this compound with sodium borohydride can yield the corresponding amine. The oxidation of this compound can lead to the formation of various oxidized products, depending on the reaction conditions .
Scientific Research Applications
Diazene, dinaphthalenyl-, 1-oxide has a wide range of applications in scientific research In chemistry, it is used as a precursor for the synthesis of other complex organic molecules In biology, it can be employed in the study of enzyme mechanisms and protein interactionsAdditionally, in the industry, this compound is used in the production of dyes and pigments due to its vibrant color properties .
Mechanism of Action
The mechanism of action of diazene, dinaphthalenyl-, 1-oxide involves its interaction with molecular targets and pathways within cells. This compound can interact with enzymes and proteins, altering their activity and function. The nitrogen-nitrogen double bond (N=N) in the compound plays a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Differences
Key structural parameters for diazene oxides vary significantly with substituents:
- Aryl Ring Geometry : The dinaphthalenyl derivative likely exhibits larger dihedral angles due to steric hindrance from naphthalenyl groups, contrasting with planar azoxybenzene or parallel aryl rings in nitro derivatives .
- Bond Lengths : Nitro and halogen substituents (e.g., Cl, Br) increase bond polarization, shortening C—N and lengthening C—X bonds compared to unsubstituted analogs .
Physicochemical Properties
Substituents profoundly influence solubility, hydrophobicity, and stability:
- logP : The dinaphthalenyl derivative’s logP is extrapolated to exceed 8.56 (heptyloxy analog) due to extended aromaticity.
- Thermal Stability: Nitro-substituted derivatives (e.g., 4,4′-dinitro-2,2′-azoxytoluene) exhibit lower thermal stability, decomposing into toxic NOx, whereas halogenated analogs release Cl⁻ or Br⁻ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
